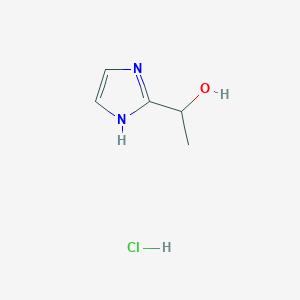

1-(1H-Imidazol-2-yl)ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(1H-Imidazol-2-yl)ethanol;hydrochloride is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring of two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological activities, including antifungal properties, as evidenced by the synthesis of a potent antifungal agent described in one of the studies .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple components and reactions. For instance, a novel synthesis method for 1-hydroxy-2,4,5-trisubstituted imidazole derivatives has been reported, which utilizes a one-pot, four-component reaction. This method combines hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds in ethanol under reflux conditions without the need for bases or catalysts, resulting in good yields and well-defined structures as confirmed by spectroscopic data . Another study describes the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a four-component cyclocondensation involving benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate, catalyzed by sulphated yttria in ethanol. The resulting compounds are characterized by various spectroscopic techniques .

Molecular Structure Analysis

Imidazole derivatives typically have a planar ring structure that allows for extensive conjugation and the ability to participate in hydrogen bonding, which contributes to their biological activity. The molecular structure of these compounds is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HR-MS), as demonstrated in the studies .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is influenced by the presence of the imidazole ring and substituents attached to it. These compounds can undergo various chemical reactions, including cyclocondensation and substitution, to form a wide array of products with different properties and potential applications. The studies provided do not detail specific reactions beyond the synthesis methods, but the versatility of the imidazole ring suggests a broad scope of chemical transformations .

Physical and Chemical Properties Analysis

Imidazole derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. These properties include solubility in organic solvents like ethanol, the ability to form salts such as hydrochlorides, and the potential to interact with biological targets through non-covalent interactions. The antifungal properties of one such derivative, as well as its efficacy in topical formulations, highlight the practical applications of understanding these properties .

Scientific Research Applications

Catalytic Applications

1-(1H-Imidazol-2-yl)ethanol;hydrochloride has been implicated in studies involving catalytic applications. For example, N-heterocyclic carbenes, which can be derived from imidazol-2-ylidene precursors, are efficient catalysts in the transesterification between esters and alcohols, showcasing the compound's role in facilitating acylation reactions at room temperature with low catalyst loadings (Grasa, Kissling, & Nolan, 2002).

Synthesis of Compounds

The compound has been utilized in the synthesis of a variety of potentially useful 3-substituted 3-hydroxy-2-oxindoles through the aqueous Morita-Baylis-Hillman (MBH) reaction, demonstrating its unique catalytic properties and the environmentally friendly nature of the synthesis process (Gomes et al., 2013).

Enantioseparation and Analytical Applications

Research on the enantioseparation of certain compounds using this compound derivatives highlights its potential in analytical chemistry, particularly in separating and identifying enantiomers of pharmaceutical relevance (Karakurt, Saraç, & Dalkara, 2012).

Material Science and Antimicrobial Properties

The compound has been explored in the development of materials with specific properties, such as ionic liquids and ionic liquid crystals with antimicrobial activity. Studies have shown the synthesis of amphiphilic ionic liquids that exhibit superior antimicrobial activity against infectious pathogens, with the structure-function relationship being a key focus of the investigation (Huang et al., 2011).

Environmental Applications

Research has also delved into the environmental applications of this compound, such as in the preconcentration and adsorption of metal ions from solutions, demonstrating its utility in the purification and analysis of commercial products and environmental samples (Moreira & Gushikem, 1985).

Mechanism of Action

Safety and Hazards

When handling “1-(1H-Imidazol-2-yl)ethanol;hydrochloride”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

1-(1H-imidazol-2-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-4,8H,1H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWUIFKICARGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)